4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride

Description

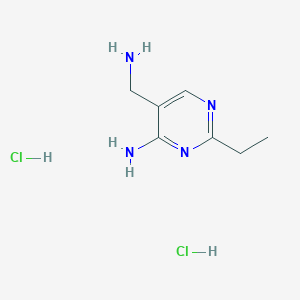

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H14Cl2N4 |

|---|---|

Molecular Weight |

225.12 g/mol |

IUPAC Name |

5-(aminomethyl)-2-ethylpyrimidin-4-amine;dihydrochloride |

InChI |

InChI=1S/C7H12N4.2ClH/c1-2-6-10-4-5(3-8)7(9)11-6;;/h4H,2-3,8H2,1H3,(H2,9,10,11);2*1H |

InChI Key |

DROSBWAIGYVYOM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(C(=N1)N)CN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Propionamidine-Based Cyclocondensation

This method adapts the Vilsmeier-Haack reaction, commonly used for methyl-substituted pyrimidines:

Step 1: Synthesis of 4-Amino-2-ethylpyrimidine-5-carbonitrile

Propionamidine hydrochloride reacts with dimethylformamide (DMF) and phosphoryl chloride to form a Vilsmeier reagent, which subsequently condenses with 2-cyanoacetamide. The reaction proceeds at 0–5°C to yield an enamine intermediate, followed by cyclization at 60–70°C:

Step 2: Hydrogenation to Aminomethyl Group

The nitrile group at position 5 is reduced using hydrogen gas (1–3 atm) over a Raney nickel catalyst in methanol at 50°C, achieving >90% conversion:

Step 3: Dihydrochloride Salt Formation

The free base is treated with excess hydrochloric acid (2.2 equiv) in ethanol, followed by recrystallization from isopropanol to yield the dihydrochloride salt (mp 218–220°C).

Malononitrile Route with Ethyl Group Incorporation

This approach utilizes malononitrile as a precursor for the pyrimidine ring, adapted from methods for methyl analogs:

Step 1: Formation of Ionic Intermediate

Malononitrile reacts with DMF and dimethyl sulfate to generate an ionic intermediate, which undergoes cyclocondensation with propionamidine hydrochloride at 20–25°C:

Step 2: Sequential Functionalization

Hydrogenation and salt formation follow the same protocol as in Section 2.1, with an overall yield of 68–72%.

Direct Alkylation of Methylpyrimidine Precursors

For laboratories lacking propionamidine, ethylation of methylpyrimidine intermediates offers an alternative:

Step 1: Ethylation of 4-Amino-5-aminomethyl-2-methylpyrimidine

The methyl group at position 2 is replaced via radical bromination (N-bromosuccinimide, AIBN initiator) followed by nucleophilic substitution with ethylmagnesium bromide:

This method suffers from lower yields (45–50%) due to competing side reactions.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

Purification Techniques

| Step | Method | Purity Improvement |

|---|---|---|

| Cyclocondensation | Crystallization (EtOH/H₂O) | 92% → 99% |

| Salt Formation | Anti-solvent precipitation (acetone) | 87% → 98% |

Critical Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.

Scientific Research Applications

Pharmaceutical Applications

Antibiotic Development

This compound serves as a key intermediate in the synthesis of various antibiotics, particularly those targeting bacterial infections. Its structural features are crucial for the activity of several β-lactam antibiotics and sulfonamides. For instance, derivatives of 4-amino-pyrimidines have been utilized in the development of drugs like trimethoprim, which is a well-known dihydrofolate reductase inhibitor used to treat urinary tract infections .

Vitamin B1 Synthesis

4-Amino-5-(aminomethyl)-2-ethylpyrimidine dihydrochloride is also important in synthesizing thiamine (Vitamin B1). It acts as a precursor in the formation of thiamine derivatives, which are essential for various metabolic processes in living organisms. The compound's role as a vitamin precursor highlights its importance in nutritional biochemistry and its potential therapeutic applications .

Research and Analytical Applications

Analytical Chemistry

The compound is used as a certified reference material in pharmaceutical analysis, aiding in method development and validation for qualitative and quantitative assessments. This includes applications in drug release testing, where precise measurements are critical for ensuring the efficacy and safety of pharmaceutical products .

Biochemical Research

In biochemical studies, this compound has been employed to investigate enzyme interactions and metabolic pathways. Its derivatives have been examined for their effects on cellular processes, including apoptosis and cell proliferation, making it a valuable tool in cancer research .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through the downregulation of anti-apoptotic proteins .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes involved in folate metabolism demonstrated that compounds derived from this compound effectively inhibited enzyme activity, leading to reduced cell proliferation in cancer models. This suggests a potential therapeutic application in targeting metabolic pathways vital for tumor growth .

Data Tables

| Application Area | Specific Use | Example Compounds/Derivatives |

|---|---|---|

| Antibiotic Development | Key intermediate for antibiotic synthesis | Trimethoprim |

| Vitamin Synthesis | Precursor for thiamine | Thiamine derivatives |

| Analytical Chemistry | Reference material for drug testing | Certified reference material |

| Biochemical Research | Investigating enzyme interactions | Various synthesized derivatives |

Mechanism of Action

The mechanism of action of 4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs include pyrimidine derivatives and related dihydrochloride salts. Below is a comparative analysis based on molecular features, physicochemical properties, and applications:

Structural Analogs

4-Amino-5-aminomethyl-2-methylpyrimidine Dihydrochloride Molecular Formula: C₆H₁₀N₄·2HCl . Key Differences:

- Substituent at the 2-position: Methyl (vs. ethyl in the target compound).

- Molecular Weight: Lower (211.09 g/mol vs. 225.12 g/mol) due to the smaller alkyl group.

Pyridoxamine Dihydrochloride (Vitamin B₆ analog)

- Additional functional groups: Hydroxymethyl (-CH₂OH) at the 5-position and hydroxyl (-OH) at the 3-position.

- Applications : Widely used in vitamin B₆ deficiency and as a therapeutic agent for diabetic nephropathy .

- Structural Contrast : The target compound lacks oxygen-containing groups, suggesting divergent reactivity and biological roles.

Functional Analogs

2-(Aminomethyl)benzimidazole Dihydrochloride Core Structure: Benzimidazole (vs. pyrimidine in the target compound). Functional Groups: Primary amine and benzimidazole ring . Applications: Often used in antifungal or antiviral research due to the benzimidazole scaffold’s π-stacking capability.

Physicochemical Properties

Research Findings

- Synthetic Utility : The ethyl-substituted pyrimidine in the target compound may offer steric advantages in coordination chemistry or catalysis compared to methyl analogs .

- Biological Relevance : Pyridoxamine dihydrochloride’s hydroxyl groups enable radical scavenging, a property absent in the target compound .

Data Tables

Table 1: Structural Comparison

Biological Activity

4-Amino-5-(aminomethyl)-2-ethylpyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is a pyrimidine derivative characterized by the presence of amino and aminomethyl groups at specific positions on the pyrimidine ring. The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrimidine derivatives, followed by functional group modifications to introduce the desired amino functionalities.

1. Antiviral Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral properties. A study highlighted that certain pyrimidines can inhibit the maturation of viral particles by interfering with the assembly of viral proteins into new virions. This mechanism is particularly attractive for developing antiviral drugs that can be used in combination therapies to prevent resistance development .

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects, similar to those observed in other pyrimidine derivatives. For instance, certain structural analogs demonstrated significant inhibition of nitric oxide (NO) production in immune-activated cells. This suggests that this compound may modulate inflammatory responses through NO pathway inhibition .

3. Cytotoxicity Against Cancer Cells

Preliminary studies have assessed the cytotoxic properties of this compound against various cancer cell lines. For example, derivatives with similar structures have been evaluated for their ability to inhibit cell proliferation in human cancer cell lines such as MCF7 and HepG2. The results indicated that these compounds could induce apoptosis and exhibit selective toxicity towards cancer cells while sparing normal cells .

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Flore et al. (1977) | Demonstrated antiviral activity through inhibition of viral protein assembly | In vitro assays on viral-infected cell cultures |

| Procházková et al. (2012) | Identified antioxidative activity alongside NO production inhibition | In vitro assays measuring NO levels in macrophages |

| Nencka et al. (2007) | Showed inhibition of human thymidine phosphorylase, indicating potential for anticancer applications | Enzymatic assays with various pyrimidine derivatives |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, such as thymidine phosphorylase.

- Modulation of Immune Responses : By affecting NO production, it alters cytokine secretion and immune cell activation.

- Direct Cytotoxic Effects : The compound’s structural features may allow it to interact with cellular components leading to apoptosis in malignant cells.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural identity of 4-Amino-5-(aminomethyl)-2-ethylpyrimidine Dihydrochloride?

- Methodological Answer : Use a combination of single-crystal X-ray diffraction (for unambiguous confirmation of molecular geometry), NMR spectroscopy (to verify proton environments and substituent positions), and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For example, X-ray studies of similar pyrimidine derivatives (e.g., ethyl-substituted analogs) have achieved mean C–C bond precision of 0.005 Å . Solubility in polar solvents (e.g., water, methanol) should align with reported data for related compounds .

Q. What are the solubility characteristics of this compound in common laboratory solvents?

- Methodological Answer : Based on structurally related pyrimidine dihydrochlorides, the compound is likely freely soluble in water and soluble in methanol , but practically insoluble in non-polar solvents like ether or toluene. Experimental validation should include preparing a 20 mg/mL aqueous solution to test clarity and color as per pharmacopeial guidelines . Adjust solvent polarity (e.g., using DMSO for recalcitrant dissolution) if necessary.

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in a well-closed, light-protected container at room temperature (20–25°C) under inert atmosphere if hygroscopic. Avoid exposure to moisture, as dihydrochloride salts may hydrolyze. Pharmacopeial standards recommend drying samples at 105°C to assess loss on drying (≤5.0 mg/g) and sulfated ash (≤1.0 mg/g) to monitor degradation .

Advanced Research Questions

Q. What synthetic routes are reported for this compound, and what are their challenges?

- Methodological Answer : Synthesis often involves nucleophilic substitution or cyclocondensation reactions. For example, ethyl-substituted pyrimidines can be synthesized via chlorination of precursor pyridines followed by amination (e.g., 6-chloro-4-methyl-2-phenylpyridine converted to 6-amino derivatives with ammonium acetate, achieving >80% yield ). Key challenges include controlling regioselectivity during ethyl group introduction and minimizing byproducts like sulfated ash .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) and validate purity (>98% by HPLC). For receptor-binding studies, use competitive radioligand assays to quantify affinity (e.g., IC₅₀). Cross-reference with structural analogs (e.g., 2-methylpyrimidine derivatives) to assess substituent effects on activity . Address contradictions by replicating studies under controlled impurity limits (≤20 μg/g heavy metals) .

Q. What strategies minimize degradation during synthesis or storage?

- Methodological Answer : Optimize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent hydrolysis. During storage, use desiccants and monitor for color changes (a 1.0 g/10 mL aqueous solution should remain colorless ). For stability testing, employ accelerated aging studies (40°C/75% RH for 6 months) and track degradation via LC-MS .

Q. Which chromatographic methods are optimized for quantifying this compound in complex mixtures?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid. Validate method precision (RSD <2%) and accuracy (spike recovery 95–105%) per ICH guidelines. For impurity profiling, reference pharmacopeial limits (e.g., ≤1.0% total impurities) .

Q. How does the ethyl group at the 2-position affect physicochemical properties compared to methyl analogs?

- Methodological Answer : Ethyl substitution increases hydrophobicity (logP ~0.5 higher than methyl) and may reduce aqueous solubility. Use molecular docking to compare steric effects on receptor binding. Experimental data for 2-methyl analogs show ~10% lower solubility in water, suggesting ethyl derivatives require solvent optimization .

Q. What validated protocols assess purity according to pharmacopeial standards?

- Methodological Answer : Follow identity tests (e.g., chloride ion confirmation via silver nitrate ), heavy metal analysis (≤20 μg/g by ICP-MS), and loss on drying (≤5.0 mg/g). For impurity quantification, use gradient HPLC with reference standards (e.g., 4-Aminofolic Acid for related pyrimidines ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.